

Megestrol-d5: A Technical Overview for Researchers

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Compound of Interest

Compound Name: Megestrol-d5

Cat. No.: B12408512

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This guide provides a detailed overview of **Megestrol-d5**, a deuterated analog of Megestrol. The information is intended for researchers, scientists, and professionals in drug development, offering key data, experimental insights, and pathway visualizations to support further research and application. Due to the limited availability of specific data for **Megestrol-d5**, this document leverages analogous information from its non-deuterated counterpart, Megestrol and its acetate form, to provide a comprehensive technical summary.

Core Compound Data

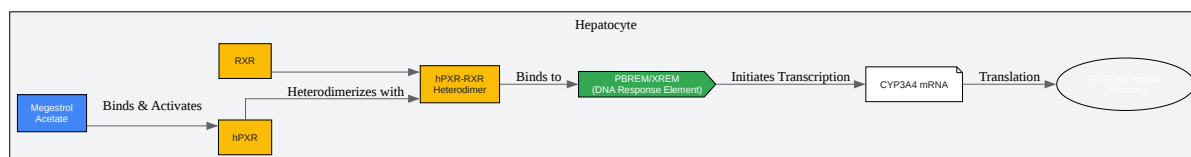
Quantitative data for **Megestrol-d5** and related compounds are summarized below. It is important to note that a specific CAS number for **Megestrol-d5** is not consistently available in public databases, often being listed as "Not Available" (N/A).

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Megestrol-d5	N/A	C ₂₂ H ₂₅ D ₅ O ₃	347.3
Megestrol Acetate (D5 Major)	N/A	C ₂₄ H ₂₇ D ₅ O ₄	389.54 ^[1]
Megestrol	3562-63-8	C ₂₂ H ₃₀ O ₃	342.5
Megestrol Acetate	595-33-5	C ₂₄ H ₃₂ O ₄	384.5

Signaling Pathways and Mechanism of Action

Megestrol, the parent compound of **Megestrol-d5**, is a synthetic progestin that exerts its effects through various signaling pathways. Its primary mechanism involves interaction with progesterone and glucocorticoid receptors, leading to downstream modulation of gene expression. This activity is central to its application in treating hormone-sensitive cancers and in appetite stimulation.

A key pathway influenced by Megestrol Acetate is the induction of the cytochrome P450 3A4 (CYP3A4) enzyme. This process is mediated by the activation of the human pregnane X receptor (hPXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism.



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Caption: Megestrol Acetate-mediated induction of CYP3A4 via hPXR activation.

Experimental Protocols

The following section details methodologies from studies involving Megestrol Acetate, which can serve as a reference for designing experiments with **Megestrol-d5**.

In Vitro Study: Induction of CYP3A4 in Human Hepatocytes

- Objective: To determine the effect of Megestrol Acetate on the expression of CYP3A4.

- Cell Lines: Primary human hepatocytes and HepG2 cells.
- Methodology:
 - Cells were treated with Megestrol Acetate at a concentration of 25 μ M.
 - Rifampicin (10 μ M) was used as a positive control for CYP3A4 induction.
 - Following treatment, total RNA was isolated from the cells.
 - Quantitative real-time polymerase chain reaction (RT-qPCR) was performed to measure the mRNA levels of CYP3A4.
 - Protein levels and enzymatic activity of CYP3A4 were also assessed to confirm the induction.

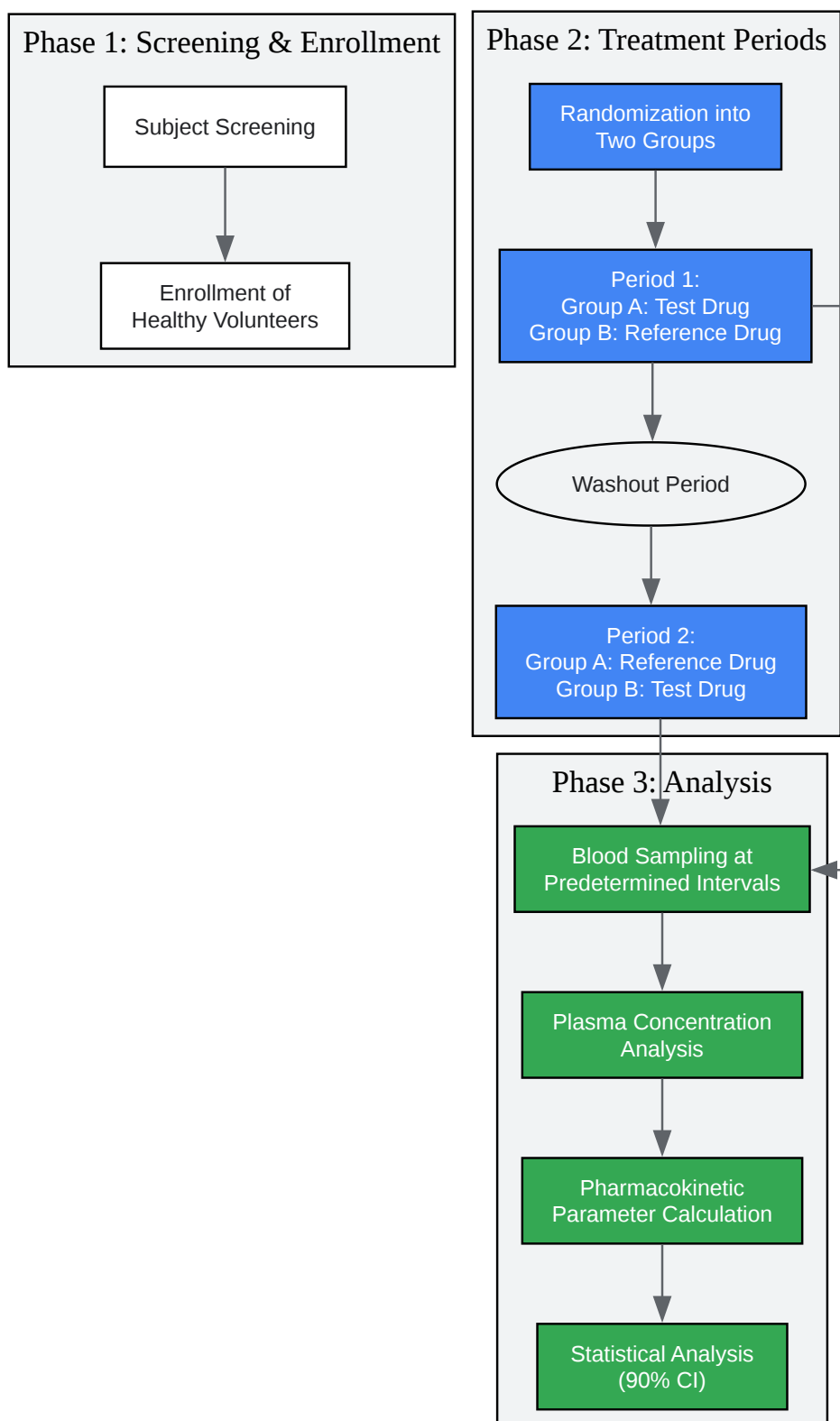
Clinical Trial: Appetite Stimulation in Cancer Patients

- Objective: To evaluate the efficacy of Megestrol Acetate as an appetite stimulant in patients with advanced cancer.
- Study Design: A double-blind, placebo-controlled clinical trial.
- Participant Population: Patients with far-advanced, non-hormone responsive tumors experiencing loss of appetite.
- Methodology:
 - Patients were randomized to receive either Megestrol Acetate (320 mg/day) or a placebo for 14 days.
 - The primary endpoint was a significant improvement in appetite, as measured by standardized scoring systems.
 - Secondary endpoints included changes in food intake, body weight, performance status, and quality of life.
 - Patient's global judgment on treatment efficacy was also recorded.

Bioequivalence Study for Oral Suspension

- Objective: To assess the bioequivalence of a test formulation of Megestrol Acetate oral suspension against a reference product.
- Study Design: A single-dose, two-way crossover study conducted under both fasting and fed conditions.
- Participant Population: Healthy male subjects.
- Methodology:
 - Subjects received a single 125 mg dose of the test and reference formulations of Megestrol Acetate suspension, separated by a washout period.
 - Blood samples were collected at predetermined time points.
 - Plasma concentrations of Megestrol Acetate were measured using a validated analytical method.
 - Pharmacokinetic parameters (e.g., C_{max}, AUC) were calculated and statistically compared to determine bioequivalence based on the 90% confidence interval.

The experimental workflow for a typical bioequivalence study is illustrated below.



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Caption: Workflow for a two-way crossover bioequivalence study.

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References

- 1. go.drugbank.com [go.drugbank.com]
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